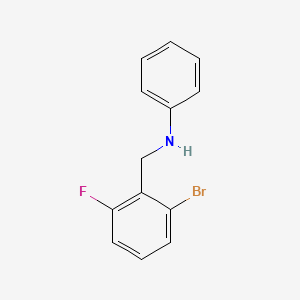

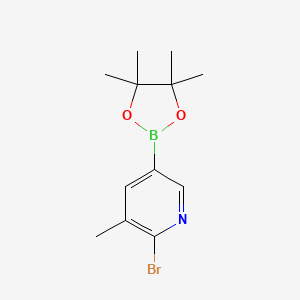

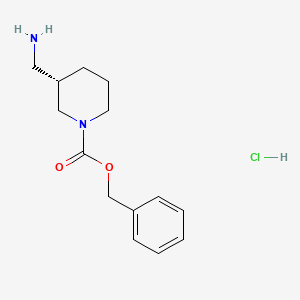

![molecular formula C7H7BN2O2 B595194 (1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid CAS No. 1312368-90-3](/img/structure/B595194.png)

(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid” is a chemical compound that is commonly used as a reagent in cross-coupling reactions .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular formula of “this compound” is C7H7BN2O2 . The InChI code is 1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H, (H,9,10) .Chemical Reactions Analysis

“this compound” can be used as a reagent in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación

Boronic Acid Compounds in Chemistry and Material Science

Boronic acid compounds, including derivatives of (1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid, are recognized for their unique chemical properties that make them valuable in the synthesis and development of various chemical sensors, materials, and catalysts. The reversible covalent bonding of boronic acids with diols and polyols enables their use in creating highly selective chemical sensors. These sensors can detect carbohydrates, catecholamines, ions, and hydrogen peroxide, among other analytes, showcasing their versatility and importance in analytical chemistry. Furthermore, boronic acids are crucial in the development of organic optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, due to their ability to improve material properties and device performance (Bian et al., 2019; Squeo et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the application of boronic acid derivatives, including those related to this compound, has been explored for their potential in drug discovery and development. The unique properties of boron atoms allow for the design of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Boronic acid compounds have been incorporated into the development of enzyme inhibitors, demonstrating significant potential in treating diseases by targeting specific biological pathways. Moreover, the exploration of boronic acids in drug design has led to the approval of several boronic acid-based drugs, highlighting their growing importance in therapeutic applications (Plescia & Moitessier, 2020).

Environmental and Biological Applications

Boronic acid compounds also play a crucial role in environmental and biological research. Their ability to bind with various boron species has been utilized in the removal of boron contaminants from water, addressing environmental concerns associated with boron toxicity. Layered double hydroxides (LDHs) and boronic acid-functionalized materials have demonstrated effectiveness in capturing boron species, showcasing the potential of boronic acid compounds in environmental purification processes. Additionally, the interaction of boronic acids with biological systems, including their antifungal properties and effects on fungal biology, has been a subject of research, suggesting their potential in agricultural and pharmaceutical applications (Theiss et al., 2013; Estevez-Fregoso et al., 2021).

Mecanismo De Acción

Target of Action

Azaindole derivatives have been widely used as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular functions.

Mode of Action

Azaindoles are known to interact with their targets (such as kinases) by fitting into the atp-binding pocket, thereby inhibiting the kinase activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting various cellular processes.

Biochemical Pathways

For instance, kinase inhibitors can impact pathways related to cell growth, proliferation, and apoptosis .

Result of Action

As a potential kinase inhibitor, it could potentially inhibit the phosphorylation of proteins, thereby affecting cellular processes such as cell growth, proliferation, and apoptosis .

Propiedades

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVDQQWZBYXDJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=C1C=CN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726008 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312368-90-3 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

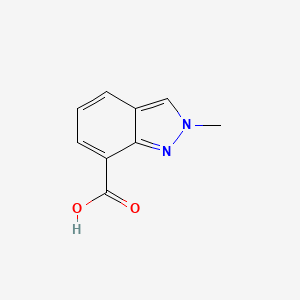

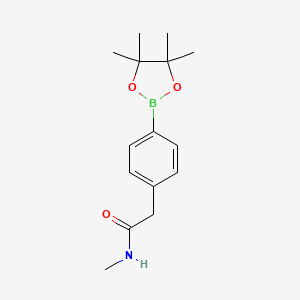

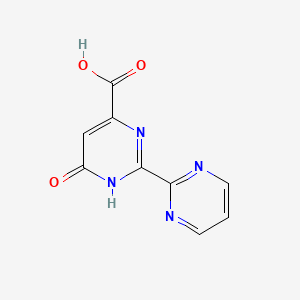

![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)

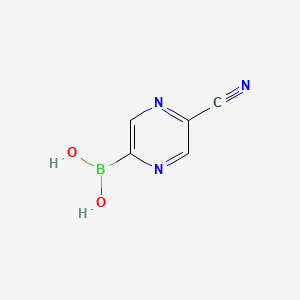

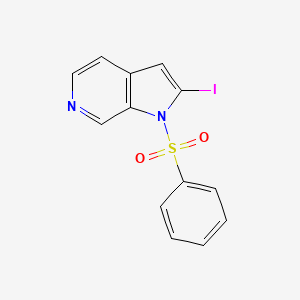

![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)